2-Methylidene-4-phenylbut-3-yn-1-ol
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Overview
Description
2-Methylidene-4-phenylbut-3-yn-1-ol is an organic compound with the molecular formula C11H10O It is characterized by the presence of a phenyl group attached to a butyn-1-ol backbone with a methylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-phenylbut-3-yn-1-ol can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by the addition of a methylidene group. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-4-phenylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
2-Methylidene-4-phenylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methylidene-4-phenylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-butyn-2-ol: Similar structure but lacks the methylidene group.
2-Phenyl-3-butyn-2-ol: Similar structure but with different substituents.
4-phenylbut-3-yn-1-ol: Similar backbone but different functional groups .
Uniqueness
2-Methylidene-4-phenylbut-3-yn-1-ol is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic uses .
Properties
CAS No. |
57951-69-6 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methylidene-4-phenylbut-3-yn-1-ol |
InChI |
InChI=1S/C11H10O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,12H,1,9H2 |
InChI Key |
DMLZHPAUAMPTSU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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